Chitotetraose (tetrahydrochloride)

Description

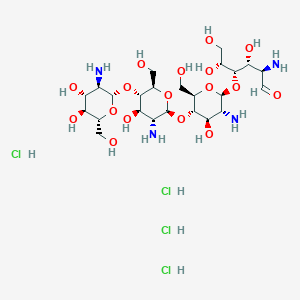

Chitotetraose tetrahydrochloride (CAS: 117399-50-5; molecular formula: C24H50Cl4N4O17) is a short-chain chitin oligomer composed of four β-1,4-linked N-acetylglucosamine (GlcNAc) units, each protonated with hydrochloride groups to enhance solubility and stability . It is widely used to study symbiotic signaling pathways in plants, particularly in activating arbuscular mycorrhizal (AM) fungi-dependent conserved symbiotic signaling pathways (CSSP) . Additionally, it has demonstrated roles in modulating amyloid formation and immune responses .

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;tetrahydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46N4O17.4ClH/c25-6(1-29)14(35)19(7(34)2-30)43-23-12(27)17(38)21(9(4-32)41-23)45-24-13(28)18(39)20(10(5-33)42-24)44-22-11(26)16(37)15(36)8(3-31)40-22;;;;/h1,6-24,30-39H,2-5,25-28H2;4*1H/t6-,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-;;;;/m0..../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAPCOFRUKAVGR-PFOCQPMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50Cl4N4O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Partial N-Acetylation and Peracetylation Strategy

A foundational approach involves the partial N-acetylation of chitooligosaccharides (COS) followed by peracetylation. Researchers first prepare a partially N-acetylated COS mixture containing glucosamine (GlcN) and oligomers ranging from dimer to heptamer. This mixture is treated with acetic anhydride (Ac₂O) and sodium acetate (NaOAc) to yield peracetylated COSs. Subsequent isolation of peracetylated chitotetraose via chromatographic techniques enables targeted deacetylation using sodium methoxide (NaOMe) in dry methanol. The final product, tetra-N-acetyl-chitotetraose, is obtained in high purity after careful neutralization and lyophilization.

Key Considerations :

Solid-Phase Synthesis for Scalable Production

Recent advancements have explored solid-phase synthesis to streamline chitotetraose production. This method immobilizes glucosamine units on a resin, enabling stepwise elongation of the oligomer chain. After iterative coupling and deprotection steps, the tetramer is cleaved from the resin and subjected to hydrochlorination to form the tetrahydrochloride salt. While this approach reduces purification complexity, it demands specialized equipment and high-purity reagents to prevent side reactions.

Enzymatic Hydrolysis Approaches

Chitosanase-Mediated Degradation of Chitosan

Bacterial chitosanases, particularly from Bacillus sp. strain 44, offer a biocatalytic route to chitotetraose. These enzymes hydrolyze chitosan into oligosaccharides predominantly ranging from chitotriose (DP3) to chitooctaose (DP8). For instance, a chitosanase purified from Bacillus sp. exhibited optimal activity at pH 5.5 and 50°C, producing chitotetraose as a minor product (≤15% yield). Gel permeation chromatography (GPC) and HPLC are critical for monitoring molecular weight distributions and oligomer profiles during hydrolysis (Table 1).

Table 1: Oligosaccharide Distribution from Chitosanase Hydrolysis

| Degree of Polymerization | Percentage Composition |

|---|---|

| DP2 (Chitobiose) | 22% |

| DP3 (Chitotriose) | 30% |

| DP4 (Chitotetraose) | 15% |

| DP5–DP8 | 33% |

Marine-Derived Endo-Chitosanases for Targeted Production

A novel endo-chitosanase from Streptomyces niveus (Sn1-CSN) demonstrates superior specificity for generating chitobiose (DP2) and chitotetraose (DP4). When applied to chitosan with >94% deacetylation, Sn1-CSN yields chitobiose (87.3%), chitotriose (11.3%), and chitotetraose (1.4%). This enzyme’s pH and thermal stability (retaining 80% activity at 50°C for 1 hour) make it suitable for industrial-scale processes.

Optimization Strategies :

-

Adjusting the degree of chitosan deacetylation (DDA) modulates oligomer profiles. For example, chitosan with 69% DDA produces partially acetylated COSs with DP2–DP13.

-

Prolonged hydrolysis times shift products toward shorter oligomers, necessitating real-time monitoring via refractive index detection.

Purification and Characterization Techniques

Chromatographic Resolution of Oligomers

High-performance liquid chromatography (HPLC) with NH₂-based columns remains the gold standard for resolving chitotetraose from complex mixtures. Mobile phases comprising acetonitrile and 250 mM phosphoric acid (60:40 v/v) achieve baseline separation of DP2–DP8 oligomers. Preparative-scale HPLC further enables milligram-to-gram quantities of chitotetraose tetrahydrochloride, with purity exceeding 98% as verified by COA (Certificate of Analysis).

Structural Validation via Mass Spectrometry and NMR

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight of chitotetraose tetrahydrochloride (808.48 Da). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, validates the β-1,4-glycosidic linkages and tetrameric structure. For example, the anomeric proton signals appear at δ 4.5–5.5 ppm, consistent with chitin-based oligomers .

Chemical Reactions Analysis

Types of Reactions

Chitotetraose (tetrahydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to produce corresponding oxidized derivatives.

Reduction: Reduction reactions can convert chitotetraose into reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the chitotetraose structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under specific conditions.

Major Products

The major products formed from these reactions include oxidized chitotetraose derivatives, reduced chitotetraose, and substituted chitotetraose with various functional groups .

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

Chitotetraose exhibits significant antioxidant properties, which have been studied for their protective effects against oxidative stress-related diseases. Research indicates that chitosan oligosaccharides, including chitotetraose, can improve cell viability and reduce biochemical markers of liver injury in animal models. For instance, a study demonstrated that low-molecular-weight chitosan oligosaccharides had a better therapeutic effect on acute liver injury induced by carbon tetrachloride (CCl₄) compared to higher molecular weight counterparts .

Anti-inflammatory Effects

Chitotetraose has shown promise in modulating inflammatory responses. It can activate pathways that lead to the reduction of pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Drug Delivery Systems

Due to its biocompatibility and ability to encapsulate drugs, chitotetraose is being explored as a carrier for targeted drug delivery systems. Its ability to enhance the solubility and bioavailability of poorly soluble drugs could revolutionize pharmaceutical formulations .

Agricultural Applications

Plant Growth Promotion

Chitotetraose acts as an elicitor in plants, stimulating the arbuscular mycorrhizal (AM) fungal symbiosis. This interaction enhances nutrient uptake, particularly phosphorus, thereby promoting plant growth and resilience against pathogens .

Disease Resistance

The compound has been shown to induce systemic resistance in plants against various pathogens. By activating defense mechanisms, chitotetraose can help plants fend off infections from bacteria and fungi .

Biotechnology Applications

Prebiotic Effects

Chitotetraose serves as a prebiotic that can positively influence gut microbiota composition. Studies have indicated that it promotes the growth of beneficial bacteria while inhibiting pathogenic strains, contributing to improved gut health and potentially reducing the risk of gastrointestinal diseases .

Biodegradable Materials

As a natural polymer derived from chitin, chitotetraose can be utilized in developing biodegradable materials. Its application in creating sustainable packaging solutions aligns with environmental conservation efforts by reducing plastic waste .

- Liver Injury Protection: A study conducted on mice demonstrated that treatment with chitotetraose significantly reduced liver enzyme levels (ALT and AST) after CCl₄-induced injury, indicating its protective role against liver damage .

- Plant Growth Promotion: Field trials using chitotetraose as a soil amendment showed improved growth rates and yield in tomato plants compared to control groups, highlighting its effectiveness as a plant growth promoter .

Mechanism of Action

Chitotetraose (tetrahydrochloride) exerts its effects by activating the conserved symbiosis signaling pathway in actinorhizal plant species. This pathway involves the recognition of chitotetraose by specific receptors on the plant surface, leading to the activation of downstream signaling cascades that promote symbiotic interactions between the plant and arbuscular mycorrhizal fungi .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Chitotetraose tetrahydrochloride belongs to the chitooligosaccharide (COS) family, which varies in chain length (degree of polymerization, DP) and hydrochloride content. Key structural differences among common COS derivatives are summarized below:

| Compound Name | DP | Molecular Formula | CAS Number | Purity (%) | Key Applications |

|---|---|---|---|---|---|

| Chitobiose dihydrochloride | 2 | C12H24N2O9·2HCl | 577-76-4 | ≥98 | Substrate for chitinase studies |

| Chitotriose trihydrochloride | 3 | C18H32Cl3N3O13 | 41708-93-4 | ≥98 | Immune modulation assays |

| Chitotetraose tetrahydrochloride | 4 | C24H50Cl4N4O17 | 117399-50-5 | ≥98 | AM fungal signaling, amyloid inhibition |

| Chitopentaose pentahydrochloride | 5 | C30H62Cl5N5O21 | 35061-50-7 | ≥97 | Bacterial porin interaction studies |

| Chitohexaose hexahydrochloride | 6 | C36H74Cl6N6O25 | 41708-95-6 | ≥96 | Lectin binding assays |

Key Observations :

- Longer-chain COS (DP ≥ 4) exhibit higher permeation rates through bacterial porins like E. coli EcChiP compared to shorter chains (DP ≤ 3) .

- The hydrochloride groups in Chitotetraose tetrahydrochloride enhance its solubility and electrostatic interactions, critical for binding positively charged biomolecules like human islet amyloid polypeptide (hIAPP) .

Permeation and Hydrolysis

- Permeation Efficiency : Chitotetraose (DP4) permeates bacterial channels (e.g., EcChiP) at rates ~1.5× higher than chitobiose (DP2) and ~1.2× higher than chitotriose (DP3) under low sugar concentrations (2.5 mM) .

- Hydrolysis Dynamics: Enzymatic hydrolysis by chitinase C-1 converts chitotetraose into α- and β-chitobiose (75% α-anomer initially), with mutarotation equilibration over 24 hours . This contrasts with shorter chains, which hydrolyze faster into monosaccharides.

Receptor Binding and Inhibition

- NKR-P1A Receptor Inhibition : Chitotetraose shows superior inhibition of the natural killer cell receptor NKR-P1A compared to chitobiose (DP2) and chitotriose (DP3). Modified derivatives (e.g., ManNAc-substituted) further enhance affinity .

- Lectin Interactions: Unlike chitobiose, which binds primarily via one GlcNAc unit, chitotetraose forms extensive contacts with three monosaccharide units in fungal lectin CGL3, improving binding stability .

Amyloid Inhibition

Biological Activity

Chitotetraose tetrahydrochloride is a short-chain chitin oligomer that plays a significant role in various biological activities, particularly in plant-microbe interactions and potential therapeutic applications. This compound has garnered attention for its ability to activate specific signaling pathways in plants and its implications in medical research.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 808.482 g/mol |

| CAS Number | 117399-50-5 |

Chitotetraose tetrahydrochloride primarily functions as an activator of the Conserved Symbiosis Signaling Pathway (CSSP) in actinorhizal plants. This pathway is crucial for establishing symbiotic relationships between plants and arbuscular mycorrhizal fungi, which enhance nutrient uptake and improve plant health under various environmental stresses .

Activation of CSSP

Research indicates that chitotetraose interacts with specific receptors in plant cells, triggering a cascade of signaling events that lead to enhanced symbiotic interactions. The study by Mireille Chabaud et al. (2019) demonstrated that chitotetraose activates this pathway, promoting the growth and development of actinorhizal plants, which are known for their ability to form symbiotic relationships with nitrogen-fixing bacteria .

Biological Activities

- Antimicrobial Activity :

- Anti-tumor Effects :

- Antioxidant Properties :

Study on Antimicrobial Activity

A study analyzed the effects of various chitooligosaccharides on Staphylococcus aureus. Results indicated that those with a degree of polymerization greater than five exhibited significant antimicrobial activity, suggesting that chitotetraose could be a candidate for further investigation in antimicrobial applications .

Study on Anti-tumor Activity

Research involving BALB/c mice demonstrated that chitooligosaccharides could inhibit tumor growth effectively. In particular, chitohexaose showed a more pronounced effect compared to other oligomers like chitobiose and chitotriose, highlighting the potential of chitotetraose as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the hydrolysis products of chitotetraose in enzymatic studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with anomer-specific separation is critical. For example, β- and α-anomers of chitotetraose hydrolysis products (e.g., chitobiose) can be resolved using optimized chromatographic conditions. Time-course experiments (e.g., 5 min vs. 24 h) reveal mutarotation dynamics, where α/β ratios shift from ~3:1 to equilibrium (~2:1) . This approach validates enzymatic mechanisms (e.g., inversion vs. retention of anomeric configuration).

Q. How can researchers ensure the stability of chitotetraose tetrahydrochloride during storage?

- Methodological Answer : Store lyophilized chitotetraose tetrahydrochloride at -20°C in airtight, desiccated containers to prevent hygroscopic degradation. Avoid long-term storage in solution due to potential hydrolysis; reconstitute immediately before use. Stability assays under varying pH and temperature conditions are recommended to establish batch-specific handling protocols .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported anomer ratios of chitotetraose hydrolysis products?

- Methodological Answer : Discrepancies in α/β-anomer ratios (e.g., 75% α-anomer at 5 min vs. equilibrium ratios) arise from mutarotation kinetics. To address this, integrate real-time HPLC monitoring with stopped-flow techniques to capture early reaction stages. Control for temperature and pH, which influence mutarotation rates, and compare results against theoretical equilibrium values .

Q. How does chitotetraose tetrahydrochloride activate conserved symbiotic signaling pathways in plant-microbe interactions?

- Methodological Answer : Use mutant plant lines (e.g., Medicago truncatula lacking LysM receptors) to test chitotetraose-dependent activation of arbuscular mycorrhizal (AM) symbiosis genes. Quantify gene expression (e.g., qRT-PCR for SYM pathway markers) and correlate with fungal colonization rates. Dose-response assays (0.1–10 µM chitotetraose) can establish concentration-dependent effects .

Q. What in vitro assays are suitable for studying chitotetraose’s immunomodulatory effects?

- Methodological Answer : Employ primary immune cell cultures (e.g., human monocytes or murine macrophages) treated with chitotetraose (1–100 µg/mL). Measure cytokine secretion (e.g., IL-8, TNF-α) via ELISA and validate using receptor-blocking antibodies (e.g., anti-TLR2/4). Include negative controls (e.g., chitin oligomers with different polymerization degrees) to assess specificity .

Methodological Considerations

Q. How should researchers design dose-response experiments for chitotetraose in plant studies?

- Answer : Use hydroponic or agar-based systems to ensure precise delivery. Test a logarithmic concentration range (e.g., 0.1 nM–1 mM) to identify saturating and sub-threshold doses. Include vehicle controls (e.g., HCl-neutralized solutions) to account for tetrahydrochloride counterion effects. Replicate experiments across multiple plant batches to address biological variability .

Q. What computational tools aid in modeling chitotetraose-enzyme interactions?

- Answer : Molecular docking software (e.g., AutoDock Vina) can predict binding affinities between chitotetraose and chitinases. Validate models with site-directed mutagenesis of catalytic residues (e.g., E/D mutants in GH18 chitinases) and kinetic assays (e.g., kcat/Km comparisons). Pair with PHENIX for crystallographic refinement of enzyme-ligand complexes .

Data Synthesis & Literature Review

Q. How can researchers reconcile conflicting data on chitotetraose’s bioactivity across studies?

- Answer : Conduct meta-analyses focusing on variables such as oligomer purity (e.g., HPLC ≥98% vs. crude preparations), assay systems (in vitro vs. in vivo), and species-specific receptor affinities. Use tools like PRISMA guidelines to systematically evaluate bias and heterogeneity in published datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.